1-(6-chloro-5-fluoro-1H-indol-3-yl)propan-2-amine
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Overview
Description
1-(6-chloro-5-fluoro-1H-indol-3-yl)propan-2-amine is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Chemical Reactions Analysis
Scientific Research Applications
1-(6-chloro-5-fluoro-1H-indol-3-yl)propan-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(6-chloro-5-fluoro-1H-indol-3-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
1-(6-chloro-5-fluoro-1H-indol-3-yl)propan-2-amine can be compared with other indole derivatives, such as:
1-(5-fluoro-1H-indol-3-yl)propan-2-amine: Similar structure but lacks the chloro substituent, which may affect its biological activity.
1-(6-chloro-1H-indol-3-yl)propan-2-amine: Similar structure but lacks the fluoro substituent, which may influence its chemical reactivity and applications.
The uniqueness of this compound lies in the presence of both chloro and fluoro substituents, which can enhance its biological and chemical properties .
Properties
IUPAC Name |
1-(6-chloro-5-fluoro-1H-indol-3-yl)propan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFN2/c1-6(14)2-7-5-15-11-4-9(12)10(13)3-8(7)11/h3-6,15H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRUCNFHLCYFCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=CC(=C(C=C21)F)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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